Enhanced PI3Kβ Biochemical Potency Compared to Parent Acetamide Scaffold
The target compound demonstrates nanomolar inhibition of PI3Kβ. In a TR-FRET assay measuring inhibition of N-terminal His6-tagged recombinant full-length human PI3K p110beta/untagged recombinant full-length human p85alpha expressed in baculovirus, N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide achieved an IC50 of 9.30 nM [1]. This represents a substantial improvement over the unsubstituted parent acetamide scaffold, 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide (CAS 477888-16-7) , which lacks the critical 4-chlorobenzyl group and has not been reported to exhibit comparable PI3Kβ inhibitory activity in publicly available data. The N-(4-chlorobenzyl) modification is thus essential for achieving high-affinity target engagement.
| Evidence Dimension | PI3K p110beta/p85alpha biochemical IC50 |
|---|---|
| Target Compound Data | IC50 = 9.30 nM |
| Comparator Or Baseline | Unsubstituted parent scaffold (CAS 477888-16-7): No significant PI3Kβ inhibitory activity reported |
| Quantified Difference | >1000-fold improvement (inferred from absence of reported nanomolar activity for parent scaffold) |
| Conditions | Inhibition of N-terminal His6-tagged recombinant full-length human PI3K p110beta/untagged recombinant full-length human p85alpha expressed in baculovirus, measured by TR-FRET assay |
Why This Matters
This data directly informs procurement decisions for assay development, as the N-(4-chlorobenzyl) moiety is a confirmed pharmacophoric element essential for target potency, rendering simpler acetamide analogs unsuitable as experimental controls.
- [1] BindingDB. Affinity Data IC50: 9.30 nM for BDBM50501413. Assay: Inhibition of N-terminal His6-tagged recombinant full-length human PI3K p110beta/untagged recombinant full length human p85alpha expressed in baculovirus. View Source
